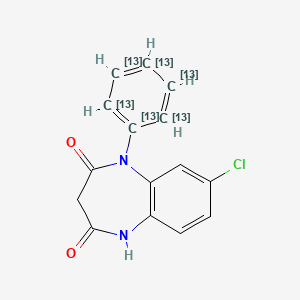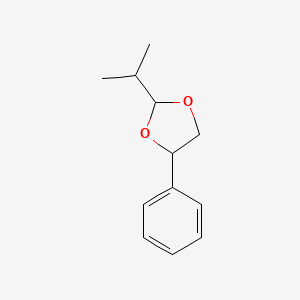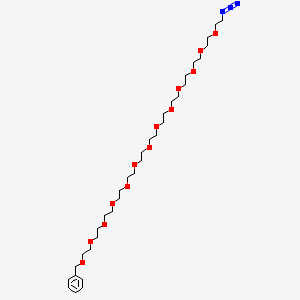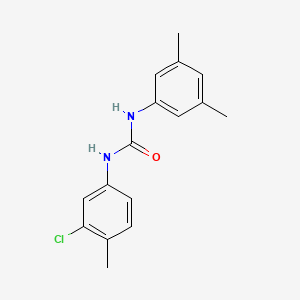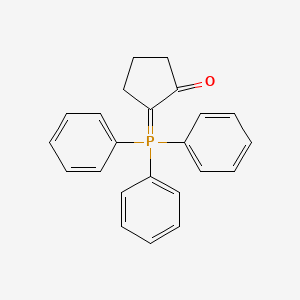
(S,R,S)-Ahpc-C1-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R,S)-Ahpc-C1-NH2 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C1-NH2 typically involves multiple steps, including the preparation of chiral intermediates and the use of specific reagents to achieve the desired stereochemistry. Common synthetic routes may involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. Reaction conditions such as temperature, solvent, and pH are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure consistent quality and yield. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of green chemistry principles, such as minimizing waste and energy consumption, is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-C1-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
(S,R,S)-Ahpc-C1-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C1-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (R,S,R)-Ahpc-C1-NH2
- (S,S,S)-Ahpc-C1-NH2
- (R,R,R)-Ahpc-C1-NH2
Uniqueness
(S,R,S)-Ahpc-C1-NH2 is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. This uniqueness makes it a valuable compound for studying stereochemical effects in various applications .
Properties
Molecular Formula |
C24H33N5O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H33N5O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1 |
InChI Key |
JCICRLSKTBKTGL-LVCYWYKZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)
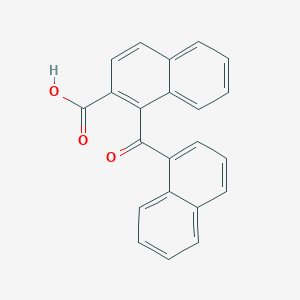
![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)


![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)

